CLDQ
Overview
Description
CLDQ is a useful research compound. Its molecular formula is C24H31ClO2 and its molecular weight is 387 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Macrocyclic and Supramolecular Structures
The compound 3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione demonstrates intriguing chemical properties and reactivity, primarily in the formation of macrocyclic and supramolecular structures. Kilway et al. (2004) explored the oxygenation of a polycyclic thiophene derivative, which upon heating transformed into a complex macrocyclic anhydride. This transformation showcased the potential of specific organic compounds to undergo structural rearrangements, leading to the formation of large and complex cyclic structures (Kilway et al., 2004).
Trilleras et al. (2008) observed distinct hydrogen-bonded structures in molecules related to the compound . The study highlighted the impact of minor changes in molecular substituents on the hydrogen-bonded supramolecular assemblies, indicating the compound's potential involvement in hydrogen bonding and its significance in the formation of organized structures (Trilleras et al., 2008).
Involvement in Organometallic and Organosilicon Chemistry
Tsutsui et al. (2005) described the synthesis and reactions of a lattice-framework disilene, showcasing the compound's potential involvement in the creation of unique organosilicon structures. The study emphasized the dynamic behavior of such compounds in solution and their reactivity with different reagents, reflecting the compound's versatility in organosilicon chemistry (Tsutsui et al., 2005).
Low et al. (2002) provided insights into the crystal structures of certain diketones, closely related to the compound . The study highlighted the importance of weak hydrogen bonding in forming supramolecular structures, indicating the compound's relevance in the field of crystal engineering and design of new materials (Low et al., 2002).
Properties
IUPAC Name |
2,6-ditert-butyl-4-(3-tert-butyl-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO2/c1-22(2,3)16-10-14(11-17(20(16)26)23(4,5)6)15-12-18(24(7,8)9)21(27)19(25)13-15/h10-13H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAWLOMDHNZVPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)Cl)C(C)(C)C)C=C(C1=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712349 | |
Record name | 3,3',5-Tri-tert-butyl-5'-chloro[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42933-96-0 | |
Record name | 3,3',5-Tri-tert-butyl-5'-chloro[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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